Ethanone, 1-(2-methyl-3-benzofuranyl)-
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Description
Ethanone, 1-(2-methyl-3-benzofuranyl)-, is a type of heterocyclic organic compound. It is a colorless solid with a melting point of 93-95 °C. It is an important intermediate in the synthesis of various compounds, including drugs, dyes, and fragrances. It is also used in the production of polymers and other materials. Ethanone is a versatile compound that has been used in many scientific research applications.
Scientific Research Applications
Synthetic Applications in Organic Chemistry
Ethanone derivatives have been utilized in synthetic organic chemistry for the creation of complex molecules. For example, a novel isocyanide-based three-component synthesis of substituted 9Hfuro[2,3-f]chromene-8,9-dicarboxylates in water has been described, showcasing an efficient and green synthetic procedure. This method utilized derivatives of ethanone for the preparation of diversely substituted chromene derivatives in excellent yield, indicating its importance in the synthesis of potentially bioactive compounds (Rostami-Charati, Khalilzadeh, & Hossaini, 2012).
Natural Product Isolation and Characterization
Research on ethanone derivatives also extends to the isolation and characterization of natural products. A study on the roots of Leontopodium alpinum and L. leontopodioides led to the identification of new compounds including a benzofuran derivative. This derivative's structure was elucidated using various spectroscopic methods, highlighting the role of ethanone derivatives in the discovery of new natural products with potential biological activities (Dobner et al., 2003).
Bioactive Compound Synthesis and Evaluation
Ethanone, 1-(2-methyl-3-benzofuranyl)-, has been instrumental in synthesizing bioactive compounds. For instance, a new acetophenone derivative isolated from the flowers of Helichrysum italicum ssp. italicum demonstrated antioxidant effects by reducing reactive oxygen species (ROS) production in biological assays. Such studies underscore the therapeutic potential of ethanone derivatives in developing new treatments for various conditions (Rigano et al., 2014).
properties
IUPAC Name |
1-(2-methyl-1-benzofuran-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHRWJPACMELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480788 |
Source
|
Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
CAS RN |
40484-98-8 |
Source
|
Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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